(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane
Description
(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane is a chiral spirocyclic compound featuring a fused bicyclic structure with oxygen (5-oxa) and nitrogen (8-aza) atoms in its core. The stereochemistry at the 7-position (S-configuration) and the methyl substituent differentiate it from simpler spirocyclic analogs.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(7S)-7-methyl-5-oxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-5-10-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
VCJVTYOVJIOUIP-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1COC2(CCC2)CN1 |
Canonical SMILES |
CC1COC2(CCC2)CN1 |
Origin of Product |
United States |
Preparation Methods
Four-Step Synthesis via Chloroacetylation, Cyclization, Reduction, and Catalytic Hydrogenation
A robust industrially applicable method for synthesizing 2,5-dioxa-8-azaspiro[3.5]nonane derivatives, closely related to the target compound, involves the following steps:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride | First base (e.g., triethylamine), dichloromethane, ≤10 °C to room temp, 16 h | Formation of chloroacetylated intermediate |
| 2 | Self-cyclization of intermediate | Second base (e.g., sodium hydride), inert atmosphere, second solvent (e.g., THF), room temp | Intramolecular cyclization to form spirocyclic ring |
| 3 | Reduction of cyclized intermediate | Reducing agent (lithium aluminum hydride), inert atmosphere, third solvent (THF), 0 to -10 °C, 4-8 h | Reduction of carbonyl groups to alcohols |
| 4 | Catalytic hydrogenation to remove benzyl protecting group | Hydrogen gas (20-100 psi), catalyst (Pd/C), 20-50 °C, 8-20 h, acetic acid as activator | Final deprotection to yield target compound |
This method benefits from readily available raw materials, short synthetic route, high yield, and suitability for scale-up industrial production.
Cyclization of Linear Precursors Containing Oxygen and Nitrogen
Another approach involves cyclization reactions of linear precursors that contain both oxygen and nitrogen atoms. The reaction parameters such as temperature and pressure are carefully controlled to maximize yield and purity.
Alternative Synthetic Routes for Related Spiro Compounds
For related spiro compounds such as (S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane, synthesis involves condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid. This method highlights the use of oxidative cyclization to form the spirocyclic ring and control stereochemistry.
Synthesis of 7-oxo-2-azaspiro[3.5]nonane Intermediates
A related synthetic method for 7-oxo-2-azaspiro[3.5]nonane involves:
- Cyclization of bis(2-chloroethyl) ether with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide using phase transfer catalysts and iodo metal salts at 70-100 °C for 10-24 h.
- Subsequent reduction with lithium aluminum hydride in tetrahydrofuran at -10 °C.
- Purification by alumina column chromatography.
This method achieves yields of 56.3-82.6% and demonstrates the utility of phase transfer catalysis and controlled reduction in spiro compound synthesis.
Comparative Data Table of Key Preparation Methods
Research Findings and Practical Considerations
- The choice of bases (triethylamine, sodium hydride, etc.) and solvents (dichloromethane, THF) significantly affects reaction rates and yields.
- Inert atmosphere (nitrogen or argon) is essential during cyclization and reduction steps to prevent side reactions.
- Catalytic hydrogenation conditions (pressure, temperature, catalyst loading) must be optimized to efficiently remove protecting groups without degrading the spirocyclic core.
- The stereochemistry (S-configuration) is typically controlled by the choice of chiral starting materials or chiral catalysts during cyclization or condensation steps.
- Industrial production favors methods with fewer steps, readily available reagents, and high overall yield, as demonstrated by the four-step method involving chloroacetylation and hydrogenation.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated spirocyclic compounds.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic drugs.
Biology: Investigated for its potential as a ligand in receptor studies due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. For example, it could interact with enzymes or ion channels, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key spirocyclic compounds with structural similarities to (S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane, highlighting differences in heteroatom placement, substituents, and biological activities:
Pharmacological and Functional Insights
Sigma Receptor (S1R/S2R) Ligands
- 2,7-Diazaspiro[3.5]nonane Derivatives: These compounds exhibit nanomolar affinity for S1R, with compound 4b (KiS1R = 2.7 nM) showing antagonist properties and 5b (KiS1R = 13 nM) demonstrating dose-dependent antiallodynic effects in mice . The spirocyclic core enables optimal spatial arrangement for receptor binding, while hydrophobic substituents (e.g., benzyl groups) enhance affinity .
- Diazabicyclo[4.3.0]nonane Derivatives: Lower S1R affinity (KiS1R = 10–165 nM) compared to diazaspiro analogs, but compound 8f (KiS1R = 10 nM) showed full reversal of mechanical hypersensitivity at 20 mg/kg .
Antimicrobial Activity
- Diazabicyclo[4.3.0]nonane Derivatives: Compounds like 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane exhibit broad-spectrum activity against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) bacteria, likely due to their ability to disrupt microbial membranes .
Structural Determinants of Activity
- Heteroatom Placement: Oxygen (oxa) vs. For example, 2,7-diazaspiro[3.5]nonane derivatives show stronger S1R binding than oxa-containing analogs, likely due to nitrogen's ability to form salt bridges with Glu172 in S1R .
- Substituents and Chirality : The (S)-7-methyl group in the target compound may enhance stereoselective interactions, as seen in chiral SR ligands . Methyl or benzyl groups in spirocyclic cores improve metabolic stability and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
